2-(1-Hydroxyethyl)-4-methoxyphenol
Description
2-(1-Hydroxyethyl)-4-methoxyphenol (IUPAC name: 4-hydroxy-3-methoxy-α-methylbenzyl alcohol) is a phenolic derivative characterized by a methoxy group at position 3 and a 1-hydroxyethyl group at position 4 on the benzene ring (Figure 1). Its molecular formula is C₉H₁₂O₃, with a molecular weight of 168.19 g/mol . Synonyms include 1-Guaiacylethanol and 3-Methoxy-4-hydroxyphenylethanol, indicating its structural relationship to guaiacol (2-methoxyphenol) .
Properties
Molecular Formula |
C9H12O3 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-(1-hydroxyethyl)-4-methoxyphenol |
InChI |
InChI=1S/C9H12O3/c1-6(10)8-5-7(12-2)3-4-9(8)11/h3-6,10-11H,1-2H3 |
InChI Key |
DQVCCABXVPOKSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxyethyl)-4-methoxyphenol can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenol with ethylene oxide under basic conditions to introduce the hydroxyethyl group. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced separation techniques, such as distillation or crystallization, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxyethyl)-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(1-oxoethyl)-4-methoxyphenol.
Reduction: The compound can be reduced to form 2-(1-hydroxyethyl)-4-methoxycyclohexanol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-(1-oxoethyl)-4-methoxyphenol
Reduction: 2-(1-hydroxyethyl)-4-methoxycyclohexanol
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
2-(1-Hydroxyethyl)-4-methoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure makes it a potential antioxidant, which can be studied for its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the formulation of various industrial products, such as polymers and resins, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxyethyl)-4-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl and methoxy groups contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by acting as an antioxidant, scavenging free radicals, and inhibiting oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(1-Hydroxyethyl)-4-methoxyphenol with key analogs, focusing on substituent variations, molecular properties, and functional implications.
Structural and Molecular Properties
Key Observations :
Functional and Reactivity Differences
Hydrogen-Bonding Capacity
- The hydroxyethyl group in this compound provides two hydrogen-bonding sites (-OH and -CH₂OH), likely enhancing solubility in polar solvents compared to 4-Ethyl-2-methoxyphenol (only one -OH group) .
Chemical Stability
- Hydroxyallyl-containing compounds (e.g., 4-(1-Hydroxyallyl)-2-methoxyphenol) may exhibit lower stability due to the reactive allylic alcohol moiety, whereas the hydroxyethyl group in the target compound is less prone to oxidation .
Notes and Limitations
Structural Ambiguities : Numbering of substituents varies across sources (e.g., "4-hydroxy-3-methoxy" vs. "2-methoxy-4-hydroxy"), necessitating careful IUPAC interpretation .
Biological Activity: Evidence lacks toxicity or efficacy data; inferences are based on structural analogs like eugenol .
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